Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester
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Overview
Description
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester is a chemical compound with the molecular formula C11H16O2 . This compound is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an ethyl ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure may also interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (E)-: This is a geometric isomer of the compound with similar chemical properties.
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (Z)-: Another geometric isomer with distinct spatial arrangement.
Uniqueness
The unique structure of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester, particularly the presence of the ethyl ester group and the specific arrangement of methyl groups on the cyclohexene ring, gives it distinct chemical properties and reactivity compared to its isomers .
Properties
CAS No. |
50523-41-6 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
ethyl 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetate |
InChI |
InChI=1S/C13H20O2/c1-5-15-12(14)7-11-6-10(2)8-13(3,4)9-11/h6-7H,5,8-9H2,1-4H3 |
InChI Key |
UELCIBLKJPZHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CC(CC(=C1)C)(C)C |
Origin of Product |
United States |
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